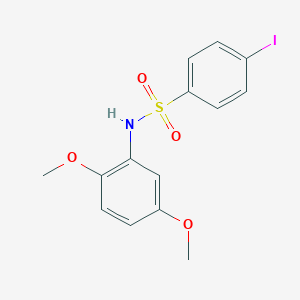
2-(Thien-2-ylcarbonyl)cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Thien-2-ylcarbonyl)cyclohexanone, commonly known as TCH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TCH belongs to the class of arylcyclohexylamines and has a molecular formula of C14H15NO2S.
Mecanismo De Acción
The mechanism of action of TCH is not fully understood. However, it is believed to act on the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. TCH is thought to bind to the receptor and inhibit its activity, leading to the suppression of pain and inflammation.
Biochemical and Physiological Effects:
TCH has been shown to have analgesic, anesthetic, and anti-inflammatory effects in animal models. TCH has also been shown to have antidepressant and anxiolytic effects in rodents. TCH has been shown to affect the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TCH has several advantages for lab experiments such as its ease of synthesis, low cost, and high purity. However, TCH has some limitations such as its low solubility in water, which can make it difficult to administer in vivo. TCH also has a short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the study of TCH. First, the mechanism of action of TCH needs to be further elucidated to understand its effects on the NMDA receptor. Second, the potential use of TCH in the treatment of neurological disorders such as depression and anxiety needs to be investigated in clinical trials. Third, the use of TCH as a building block for the synthesis of other compounds needs to be explored further. Fourth, the use of TCH as a dopant for the preparation of conducting polymers needs to be optimized to improve their properties.
Conclusion:
In conclusion, TCH is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TCH has been extensively studied for its potential use in medicine, chemistry, and material science. TCH has several advantages for lab experiments such as its ease of synthesis, low cost, and high purity. However, TCH has some limitations such as its low solubility in water and short half-life. There are several future directions for the study of TCH, including further elucidation of its mechanism of action, investigation of its potential use in the treatment of neurological disorders, exploration of its use as a building block for the synthesis of other compounds, and optimization of its use as a dopant for the preparation of conducting polymers.
Métodos De Síntesis
TCH can be synthesized through a multi-step reaction process that involves the condensation of thioacetamide and cyclohexanone followed by cyclization and oxidation. The yield of TCH can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst.
Aplicaciones Científicas De Investigación
TCH has been extensively studied for its potential applications in various fields such as medicine, chemistry, and material science. In medicine, TCH has been shown to have analgesic, anesthetic, and anti-inflammatory effects. TCH has also been investigated for its potential use in treating depression, anxiety, and other neurological disorders. In chemistry, TCH has been used as a building block for the synthesis of other compounds. In material science, TCH has been used as a dopant for the preparation of conducting polymers.
Propiedades
Fórmula molecular |
C11H12O2S |
|---|---|
Peso molecular |
208.28 g/mol |
Nombre IUPAC |
2-(thiophene-2-carbonyl)cyclohexan-1-one |
InChI |
InChI=1S/C11H12O2S/c12-9-5-2-1-4-8(9)11(13)10-6-3-7-14-10/h3,6-8H,1-2,4-5H2 |
Clave InChI |
ALPXVBJYDYHXST-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)C(C1)C(=O)C2=CC=CS2 |
SMILES canónico |
C1CCC(=O)C(C1)C(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285891.png)
![5-(4-Chlorobenzylidene)-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285892.png)
![5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chloro-4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285897.png)
![3-{[4-(3-Chloro-4-methylphenyl)-1-piperazinyl]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B285898.png)
![5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285899.png)
![3-[5-(4-Bromophenyl)-2-furyl]-1-[5-(3-chlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B285900.png)
![6-(4-Bromophenyl)-2-(3-chlorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B285901.png)

![3-[3-(4-Fluorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B285903.png)
![4-chloro-1-[5-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-5-oxopentanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B285905.png)



![2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B285916.png)